molecular formula C7H13ClF3NO2 B7981696 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate

Cat. No.: B7981696
M. Wt: 235.63 g/mol
InChI Key: WZHHCIUHLRMWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is a chemical compound with the molecular formula C7H13ClF3NO2 and a molecular weight of 235.63 g/mol. It is a white solid and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidin-4-one with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors equipped with temperature control and efficient mixing systems to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is widely used in scientific research due to its unique chemical properties. It is employed in the development of pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to various fields, including medicinal chemistry, where it is used to design and synthesize new drug candidates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is unique compared to other similar compounds due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • Piperidin-4-one

  • Trifluoroacetic acid

  • Piperidine derivatives

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound particularly valuable in specific applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH.H2O/c8-7(9,10)6(12)5-1-3-11-4-2-5;;/h5,11H,1-4H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHHCIUHLRMWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C(F)(F)F.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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